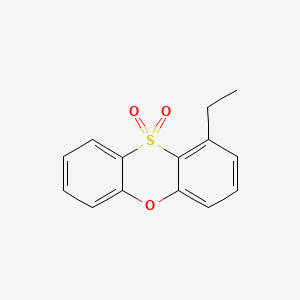

Calcipotriol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El calcipotriol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: El this compound se utiliza como compuesto modelo en el estudio de análogos de vitamina D y sus propiedades químicas.

Biología: Se utiliza para estudiar los efectos de los análogos de vitamina D en los procesos celulares, como la diferenciación y proliferación celular.

Mecanismo De Acción

El mecanismo de acción preciso del calcipotriol en el tratamiento de la psoriasis no se comprende completamente. se sabe que se une al receptor de vitamina D (VDR) con una afinidad comparable a la de la calcitriol . El VDR se encuentra en las células de varios tejidos, incluidos la tiroides, los huesos, los riñones y las células T del sistema inmunitario . Al unirse al VDR, el this compound modula la expresión génica relacionada con la diferenciación y proliferación celular, lo que ayuda a reducir el crecimiento anormal de los queratinocitos en la psoriasis .

Análisis Bioquímico

Biochemical Properties

Calcipotriene plays a significant role in biochemical reactions by interacting with the vitamin D receptor (VDR), a member of the steroid/thyroid hormone receptor family . Upon binding to VDR, calcipotriene forms a complex that translocates to the nucleus, where it modulates the expression of genes involved in cell proliferation and differentiation . This interaction is crucial for its therapeutic effects in psoriasis, as it helps to normalize the growth of skin cells .

Cellular Effects

Calcipotriene exerts various effects on different cell types and cellular processes. In keratinocytes, the predominant cell type in the epidermis, calcipotriene inhibits proliferation and promotes differentiation . This is achieved through the modulation of cell signaling pathways, including the inhibition of the Th17 pathway and reduction of IL-17 production, which are critical in the pathogenesis of psoriasis . Additionally, calcipotriene influences gene expression by binding to VDR, leading to changes in the transcription of genes involved in cellular metabolism and immune responses .

Molecular Mechanism

The molecular mechanism of calcipotriene involves its binding to VDR with high affinity, similar to calcitriol . This binding initiates a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex that regulates gene expression . Calcipotriene’s effects on gene expression result in the inhibition of keratinocyte proliferation and the promotion of their differentiation . Furthermore, calcipotriene modulates the immune response by affecting the activity of T cells and dendritic cells, reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcipotriene have been observed to change over time. Studies have shown that calcipotriene is stable under normal storage conditions and retains its efficacy over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that calcipotriene maintains its ability to inhibit keratinocyte proliferation and promote differentiation over time . In vivo studies have shown that long-term treatment with calcipotriene can prolong remission and reduce relapses in patients with psoriasis .

Dosage Effects in Animal Models

The effects of calcipotriene vary with different dosages in animal models. Studies have shown that low to moderate doses of calcipotriene are effective in reducing the symptoms of psoriasis without causing significant adverse effects . High doses of calcipotriene can lead to hypercalcemia, a condition characterized by elevated levels of calcium in the blood . This highlights the importance of careful dosage management to avoid toxic or adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

Calcipotriene is metabolized primarily in the liver through a pathway similar to that of natural vitamin D . The primary metabolites of calcipotriene are much less potent than the parent compound, which helps to minimize systemic side effects . The metabolism of calcipotriene involves the conversion to inactive metabolites that are excreted via the biliary route . This metabolic pathway ensures that calcipotriene remains effective as a topical treatment with minimal systemic exposure .

Transport and Distribution

Calcipotriene is transported and distributed within cells and tissues through its interaction with VDR . Upon binding to VDR, the calcipotriene-VDR complex translocates to the nucleus, where it exerts its effects on gene expression . The distribution of calcipotriene within the skin is facilitated by its formulation in topical preparations, which enhances its penetration and bioavailability . This targeted distribution helps to maximize its therapeutic effects while minimizing systemic absorption .

Subcellular Localization

The subcellular localization of calcipotriene is primarily within the nucleus, where it interacts with VDR to regulate gene expression . The targeting of calcipotriene to the nucleus is facilitated by the presence of nuclear localization signals on VDR . This localization is crucial for its activity, as it allows calcipotriene to modulate the transcription of genes involved in cell proliferation, differentiation, and immune responses . Additionally, post-translational modifications of VDR may influence the subcellular localization and activity of the calcipotriene-VDR complex .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de calcipotriol implica varios pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:

Formación del anillo A: El anillo A se sintetiza a través de una serie de reacciones, incluida la ciclación y las modificaciones del grupo funcional.

Construcción del anillo CD: El anillo CD se forma a través de un enfoque retrosintético radical, que involucra el acoplamiento reductivo electroquímico y la adición de Giese de transferencia de átomos de hidrógeno intramolecular.

Ensamblaje final: El anillo A y el anillo CD se acoplan, seguidos de modificaciones adicionales del grupo funcional para producir this compound.

Métodos de Producción Industrial

En entornos industriales, el this compound a menudo se produce utilizando nanopartículas sólidas de lípidos (SLN) para mejorar su estabilidad y biodisponibilidad. La preparación de SLN de this compound implica encapsular el fármaco en lípidos sólidos, lo que mejora su permeabilidad a la cutina, la liberación lenta y el efecto de focalización . La estabilidad de las SLN de this compound se mantiene a bajas temperaturas (alrededor de 4 °C) y lejos de la luz .

Análisis De Reacciones Químicas

Tipos de Reacciones

El calcipotriol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

El calcipotriol se compara con otros análogos de vitamina D, como:

Colecalciferol (Vitamina D3): Una forma natural de vitamina D, principalmente involucrada en el metabolismo del calcio.

Calcitriol (1,25-dihidroxivitamina D3): La forma activa de la vitamina D, con un papel importante en la homeostasis del calcio y la salud ósea.

Singularidad del this compound

El this compound es único en su capacidad de tratar la psoriasis sin afectar significativamente el metabolismo del calcio, a diferencia de la calcitriol . Esto lo convierte en una opción más segura para el uso a largo plazo en pacientes con psoriasis .

Propiedades

| The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation. | |

Número CAS |

112965-21-6 |

Fórmula molecular |

C27H40O3 |

Peso molecular |

412.6 g/mol |

Nombre IUPAC |

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1 |

Clave InChI |

LWQQLNNNIPYSNX-HBOIQHEKSA-N |

SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

SMILES isomérico |

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

SMILES canónico |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Apariencia |

Solid powder |

| 112965-21-6 | |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

1.35e-02 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,24(OH)2-22-ene-24-cyclopropyl D3 calcipotriene calcipotriol Daivonex Dovonex Enstilar heximar win care MC 903 MC-903 PRI-2205 Psorcutan Sorilux |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)